5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid
Description
Properties
IUPAC Name |
5-bromo-2-[(3-bromophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUOBGKLGFCDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 5-Bromo-2-hydroxybenzoic Acid with 3-Bromobenzyl Bromide
-
- 5-Bromo-2-hydroxybenzoic acid
- 3-Bromobenzyl bromide
Reagents :
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF) or another suitable solvent
-
- The reaction is generally performed under reflux conditions to enhance the interaction between the reactants.
Mechanism :
The hydroxyl group of the 5-bromo-2-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic carbon in the 3-bromobenzyl bromide, leading to the formation of the ether bond.
Industrial Production Considerations
In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent choice, and reaction time to improve yield and purity. Techniques like continuous flow chemistry may also be employed for efficiency.
Chemical Reactions and Analysis
The compound can undergo various chemical transformations after its initial synthesis:
Types of Reactions
Oxidation : The aldehyde group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide.
Reduction : The aldehyde can be reduced to a primary alcohol using sodium borohydride or lithium aluminum hydride.
Substitution Reactions : The bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Aqueous medium or acetic acid |
| Reduction | NaBH₄, LiAlH₄ | Methanol or ether |
| Substitution | Amines, thiols | Presence of bases like NaOH or K₂CO₃ |
Research Findings
Recent studies have focused on the biological activities and potential applications of this compound:
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit enhanced antibacterial properties. For instance, minimum inhibitory concentration (MIC) values have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Anticancer Properties
Compounds similar to this one have demonstrated promising anticancer activities through mechanisms such as apoptosis induction in cancer cell lines and microtubule destabilization.
Summary of Preparation Methods
The preparation of this compound is primarily achieved through nucleophilic substitution reactions involving specific reactants under controlled conditions. Understanding these methods allows for better optimization in both laboratory and industrial settings.
| Preparation Method | Key Reactants | Yield Optimization Techniques |
|---|---|---|
| Nucleophilic Substitution | 5-Bromo-2-hydroxybenzoic acid, 3-Bromobenzyl bromide | Temperature control, solvent selection |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: Potential use in drug discovery and development due to its structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
A comparative analysis of structurally related benzoic acid derivatives highlights key differences in substituents and their implications:
Key Observations :
- Electronic Effects: The electron-withdrawing bromine atoms in the target compound increase acidity (pKa ~2.5–3.0) compared to non-brominated analogues. The benzyloxy group’s electron-donating nature may slightly counteract this effect .
- Lipophilicity: The 3-bromobenzyloxy group enhances logP (estimated ~3.5), making the compound more lipophilic than derivatives with polar substituents (e.g., amides or amino groups) .
Biological Activity
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid is a halogenated benzoic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound, with the molecular formula C₁₄H₁₁Br₂O₃ and a molecular weight of approximately 386.04 g/mol, features unique structural characteristics that contribute to its reactivity and pharmacological potential. This article explores the biological activity of this compound, including its interactions with enzymes, anti-inflammatory properties, and antibacterial effects.
Structural Characteristics
The compound's structure includes:
- Bromine Substituents : These enhance the compound's ability to form halogen bonds, potentially increasing its binding affinity to various biological targets.
- Ether Linkage : The ether group connects the bromobenzyl moiety to the benzoic acid core, which may influence its solubility and interaction with biological systems.
Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Bromo-2-chlorobenzoic acid | Halogenated benzoic acid | Contains chlorine instead of bromine |
| 5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid | Halogenated benzoic acid | Different substitution pattern on benzene |
| 5-Bromo-2-(phenoxy)benzoic acid | Ether-linked benzoic acid | Lacks additional bromine on the benzyl group |
| 5-Bromo-2-hydroxybenzoic acid | Hydroxy-substituted benzoic acid | Contains hydroxyl group instead of ether |
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, particularly those involved in inflammatory pathways. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
Anti-inflammatory Properties
A study highlighted the anti-inflammatory effects of related compounds derived from salicylic acid, suggesting that this compound may exhibit similar properties. In experiments involving lipopolysaccharide (LPS)-induced inflammation in rats, compounds structurally related to this benzoic acid derivative demonstrated significant reductions in pro-inflammatory cytokines such as TNF-α and IL-1β. These findings suggest a potential mechanism involving COX inhibition and modulation of NF-κB signaling pathways .
Case Study: In Vivo Anti-inflammatory Effects
In a controlled study:
- Dosage : 500 mg/60 kg body weight administered orally.
- Results : Significant reduction in inflammatory markers was observed compared to control groups, indicating effective anti-inflammatory activity.
Q & A
Basic Synthesis
Q1: What are the standard synthetic routes for preparing 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid? A1: A typical approach involves two key steps:
Bromination : Introduce bromine atoms to the benzoic acid precursor. For example, bromination of 2-hydroxybenzoic acid derivatives under controlled conditions.
Etherification : React 5-bromo-2-hydroxybenzoic acid with 3-bromobenzyl bromide using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux. This forms the ether linkage via nucleophilic substitution .
Validation : Confirm purity via HPLC and compare spectral data (IR, NMR) with literature values for related brominated benzoic acids .
Advanced Synthesis
Q2: How can cross-coupling reactions optimize functionalization of bromine substituents in this compound? A2: Bromine atoms serve as reactive handles for regioselective modifications:
- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts and boronic acids.
- Heck Reaction : Introduce alkenes or other π systems. For example, highlights iodobromo benzoic acids undergoing Heck cross-coupling to synthesize thromboxane receptor antagonists .
Methodological Tip : Use inert atmospheres (N₂/Ar) and track reaction progress via TLC or LC-MS.
Analytical Characterization
Q3: Which spectroscopic techniques are critical for structural elucidation? A3:
- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups. Compare with IR data for 5-Bromo-2-chlorobenzoic acid ( ) .
- NMR : ¹H NMR to confirm aromatic substitution patterns (e.g., coupling constants for adjacent bromine atoms) and ¹³C NMR for carbonyl (COOH) and quaternary carbons.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M-H]⁻ ion).
Data Contradictions
Q4: How should researchers resolve discrepancies in reported physical properties (e.g., melting points)? A4:
Reproduce Synthesis : Ensure identical reaction conditions (solvent, temperature, purification methods) as original reports.
Purity Analysis : Use HPLC to rule out impurities affecting melting points. For example, and report varying melting points for methoxy-bromo benzoic acids, possibly due to polymorphs .
Standardized Testing : Measure melting points in controlled heating rates and calibrated equipment.
Biological Activity Evaluation
Q5: What methodologies assess antibacterial and biofilm-inhibitory activity? A5:
- Planktonic MIC Assay : Determine minimum inhibitory concentration against bacterial strains (e.g., S. aureus) using broth microdilution.
- Biofilm Assay : Use crystal violet staining in microtiter plates to quantify biofilm biomass. describes using DMSO as a negative control and known inhibitors (e.g., GroEL/ES inhibitors) as positive controls .
- Dose-Response Analysis : Compare MBIC (minimum biofilm inhibitory concentration) with planktonic MIC to evaluate specificity.
Stability and Storage
Q6: What conditions prevent degradation during storage? A6:
- Temperature : Store at 0–6°C to minimize thermal decomposition (as recommended for brominated benzoic acids in ) .
- Light Sensitivity : Use amber vials to avoid photodegradation, especially for compounds with labile substituents (e.g., highlights light-sensitive brominated aromatics) .
- Moisture Control : Store in airtight containers with desiccants to prevent hydrolysis of the ester/ether bonds.
Reaction Optimization
Q7: How can flow chemistry improve synthesis scalability? A7:
- Continuous Flow Systems : Enhance reaction control (e.g., precise temperature, residence time) for bromination or coupling steps. demonstrates flow-based synthesis of bromo-formylbenzoic acids, avoiding toxic solvents like CCl₄ .
- Automation : Integrate in-line analytics (e.g., FTIR) to monitor intermediate formation and adjust parameters in real time.
Regioselective Functionalization
Q8: What strategies ensure selective modification of bromine atoms at specific positions? A8:
- Directing Groups : Use COOH or O-benzyl groups to influence electrophilic substitution patterns.
- Protection/Deprotection : Temporarily protect the carboxylic acid (e.g., as methyl ester) to direct bromination to the desired aromatic position.
- Catalytic Systems : Employ Pd/ligand combinations that favor cross-coupling at less hindered bromine sites, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
